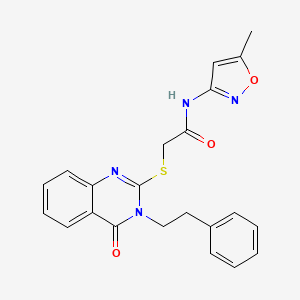

N-(5-methylisoxazol-3-yl)-2-((4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide

Description

N-(5-methylisoxazol-3-yl)-2-((4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide is a thioacetamide-quinazolinone hybrid compound synthesized via multi-step reactions. Its structure combines a phenethyl-substituted quinazolinone core with a 5-methylisoxazole acetamide moiety linked via a sulfur atom. This design aims to enhance bioactivity, particularly in anticancer applications, by leveraging the pharmacophoric features of quinazolinones (known for kinase inhibition) and isoxazole derivatives (associated with anti-inflammatory and antimicrobial properties) .

Properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-2-[4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O3S/c1-15-13-19(25-29-15)24-20(27)14-30-22-23-18-10-6-5-9-17(18)21(28)26(22)12-11-16-7-3-2-4-8-16/h2-10,13H,11-12,14H2,1H3,(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTTSVTAKEAMSPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-methylisoxazol-3-yl)-2-((4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 428.5 g/mol |

| CAS Number | 877652-71-6 |

| SMILES Notation | Cc1cc(NC(=O)CSc2nc3c(c(=O)n2CCc2ccccc2)SCC3)no1 |

The biological activity of this compound is primarily attributed to its structural components, particularly the quinazolinone and isoxazole moieties. Quinazolinone derivatives are known for various biological activities, including anti-inflammatory, analgesic, and anticancer effects. The presence of the thioacetamide group further enhances its potential as a bioactive molecule.

Antioxidant Activity

Research has demonstrated that derivatives of quinazolinone exhibit significant antioxidant properties. In studies assessing radical scavenging abilities, compounds similar to this compound showed promising results in various assays:

- DPPH Radical Scavenging Assay : This assay evaluates the ability to scavenge DPPH radicals. Compounds with similar structures exhibited IC values lower than that of standard antioxidants like Trolox and ascorbic acid .

- ABTS Radical Scavenging Assay : The compound's derivatives demonstrated effective ABTS radical scavenging activity, indicating their potential as antioxidants .

COX Inhibition

The compound's structure suggests potential COX (cyclooxygenase) inhibitory activity, which is crucial in managing inflammation and pain. A study on related quinazolinone derivatives reported varying degrees of COX-2 inhibition, with some compounds achieving up to 47.1% inhibition at concentrations of 20 μM . This implies that this compound may also exhibit similar inhibitory effects.

Case Studies

- Case Study on Antioxidant Properties : A series of phenolic derivatives linked to quinazolinones were synthesized and evaluated for antioxidant capacity. The most active compounds showed superior radical scavenging abilities compared to traditional antioxidants .

- Case Study on COX Inhibition : A study involving the synthesis of new quinazolinone derivatives revealed their potential as COX inhibitors, with some compounds exhibiting higher selectivity towards COX-2 compared to COX-1, suggesting a favorable therapeutic profile for inflammatory conditions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the Quinazolinone-Thioacetamide Family

The compound shares structural motifs with several synthesized derivatives, differing primarily in substituents on the quinazolinone and acetamide moieties. Key analogues include:

Key Observations:

- Substituent Diversity : The target compound’s phenethyl group distinguishes it from phenyl or sulfamoylphenyl derivatives (e.g., compounds 5a–e in ), which may alter steric and electronic interactions in biological systems.

- Thermal Stability : Compounds with sulfamoylphenyl groups (e.g., compound 8 in ) exhibit exceptionally high melting points (>300°C), suggesting enhanced crystallinity and stability compared to the target compound .

- Synthetic Flexibility: Derivatives like 6a–o () demonstrate the adaptability of the thioacetamide-quinazolinone scaffold for Knoevenagel condensation, enabling diverse arylidene substitutions .

Q & A

Q. Basic

- NMR spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon frameworks, particularly for the isoxazole, thioacetamide, and quinazolinone groups .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

- X-ray crystallography : For unambiguous confirmation of stereochemistry and bond connectivity, using software like SHELXL for refinement .

What methodologies are used to assess its biological activity in preclinical studies?

Q. Basic

- In vitro assays : Cell viability (MTT assay) for anticancer activity, enzyme inhibition studies (e.g., COX-2 for anti-inflammatory effects), and antimicrobial susceptibility testing .

- Target identification : Competitive binding assays using radiolabeled ligands or fluorescence polarization .

How can reaction yields be optimized during synthesis?

Q. Advanced

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in coupling reactions .

- Catalyst use : KI or phase-transfer catalysts improve substitution reactions .

- Temperature control : Reflux conditions (70–100°C) for cycloaddition, reduced to room temperature for acid-sensitive steps .

What computational approaches predict its biological targets?

Q. Advanced

- Molecular docking : Software like AutoDock Vina to simulate interactions with receptors (e.g., kinase domains or GPCRs) .

- MD simulations : Assess binding stability over time using AMBER or GROMACS .

How are contradictions in bioactivity data resolved when comparing structural analogs?

Q. Advanced

- Meta-analysis : Compare IC₅₀ values across analogs with varying substituents (e.g., methoxy vs. phenyl groups) to identify SAR trends .

- Mechanistic studies : Use knock-out models or siRNA silencing to validate target specificity .

What advanced techniques resolve crystallographic ambiguities?

Q. Advanced

- TWINABS in SHELX : For handling twinned crystals or high-symmetry space groups .

- Density functional theory (DFT) : Validate electronic environments of ambiguous electron density regions .

How is compound stability evaluated under physiological conditions?

Q. Advanced

- pH stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC .

- Thermal analysis : DSC/TGA to determine melting points and thermal decomposition profiles .

What strategies guide structure-activity relationship (SAR) studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.